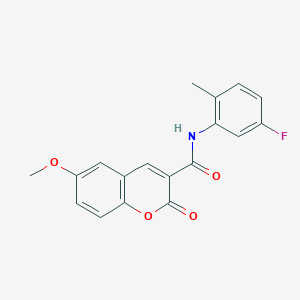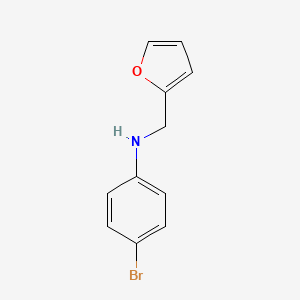
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (FMOC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FMOC belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects by modulating various signaling pathways. For instance, N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cancer cell growth and survival. N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to activate the JNK signaling pathway, which is involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and transcription. In addition, N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to reduce the production of reactive oxygen species, which are known to cause cellular damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, there are also some limitations associated with N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. For instance, the mechanism of action of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, which makes it difficult to design experiments to elucidate its biological effects. In addition, the cytotoxic effects of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate the efficacy of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in animal models of cancer and inflammation. Another direction is to explore the structure-activity relationship of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide to identify more potent derivatives. In addition, the development of new synthetic methods for N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide could lead to the discovery of novel analogs with improved biological activity. Finally, the elucidation of the mechanism of action of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide could provide insights into the development of new therapeutic strategies for cancer and inflammation.
Conclusion:
In conclusion, N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent biological activity and has been shown to have potential therapeutic applications for cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process starting from 5-fluoro-2-methylphenol. The first step involves the conversion of 5-fluoro-2-methylphenol to 5-fluoro-2-methylphenyl isocyanate, which is then reacted with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid to yield N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. The synthesis of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several research studies have demonstrated the cytotoxic effects of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide on various cancer cell lines such as breast, lung, and colon cancer. N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. In addition, N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-10-3-4-12(19)9-15(10)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZRFWHQGXTXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)
![2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2455914.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2455915.png)
![1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455916.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)
![4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2455919.png)
![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)
![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)
![4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2455923.png)
![N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2455928.png)
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B2455931.png)
